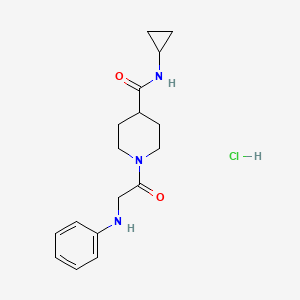![molecular formula C20H23N3O B7632374 1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)
1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrrolidinone derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one is not yet fully understood. However, it has been proposed that this compound acts by inhibiting various enzymes and signaling pathways involved in the progression of diseases such as cancer and Alzheimer's disease. It has also been found to interact with various neurotransmitter receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of various viruses and bacteria. Additionally, this compound has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one in lab experiments include its relatively straightforward synthesis method, its potential therapeutic applications, and its diverse range of biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one. One potential direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of new derivatives of this compound with improved solubility and toxicity profiles. Furthermore, the investigation of the mechanism of action of this compound and its interactions with various enzymes and signaling pathways could lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one involves the reaction of cyclopropylamine with 3-pyridin-4-ylbenzaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to yield the desired product. The synthesis of this compound has been reported in various research articles, and it has been found to be a relatively straightforward process.
Scientific Research Applications
1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
1-cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14(22-18-12-20(24)23(13-18)19-5-6-19)16-3-2-4-17(11-16)15-7-9-21-10-8-15/h2-4,7-11,14,18-19,22H,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYFDHYWHGFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC=NC=C2)NC3CC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)
![3-amino-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7632312.png)

![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-3-phenylbutan-1-one;hydrochloride](/img/structure/B7632337.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)


![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![3-Amino-1-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7632398.png)